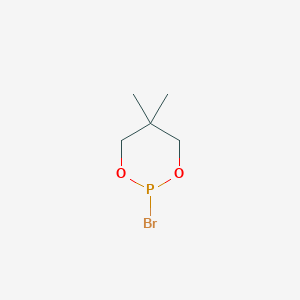
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom and a dioxaphosphinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2-Dimethyl-1,3-propane diol+Phosphorus tribromide→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different phosphorus-containing products.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted dioxaphosphinanes.
Oxidation Reactions: Products include phosphine oxides and other oxidized derivatives.
Reduction Reactions: Products include phosphine derivatives and reduced phosphorus compounds.
Scientific Research Applications
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its reactive bromine atom and phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, modulation of signaling pathways, and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
Uniqueness
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and oxo analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
104634-78-8 |
|---|---|
Molecular Formula |
C5H10BrO2P |
Molecular Weight |
213.01 g/mol |
IUPAC Name |
2-bromo-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H10BrO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
InChI Key |
AXHNEFRGGPQBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(OC1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


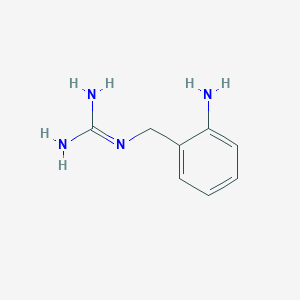
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
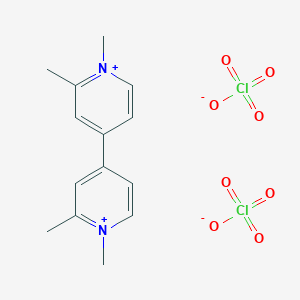

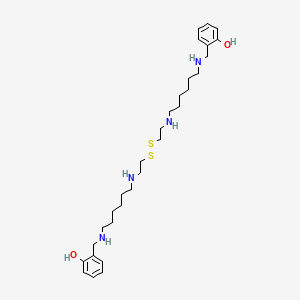
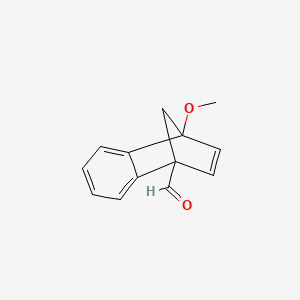
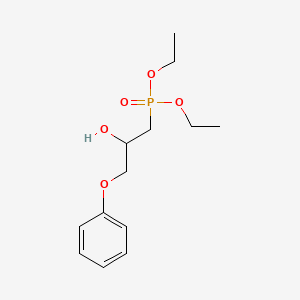
![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
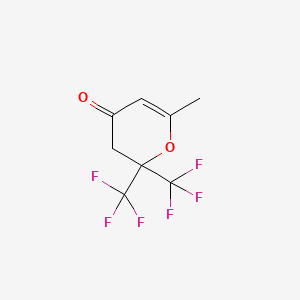
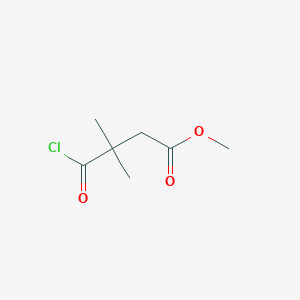
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
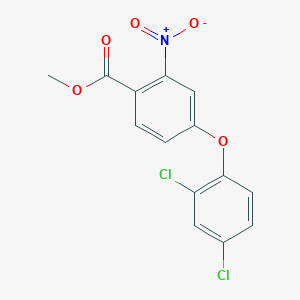
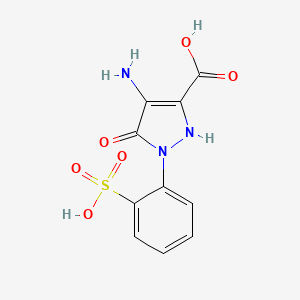
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
